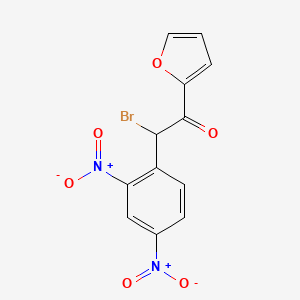
2-(Diethylphosphanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylphosphanyl)phenol is an organophosphorus compound that features a phenol group substituted with a diethylphosphanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylphosphanyl)phenol typically involves the reaction of phenol with diethylphosphine under controlled conditions. One common method is the nucleophilic aromatic substitution of a halogenated phenol with diethylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2-(Diethylphosphanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have significant biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and Fremy’s salt.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Strong bases like sodium hydride are typically employed to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used
科学的研究の応用
2-(Diethylphosphanyl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Diethylphosphanyl)phenol involves its ability to donate electrons and participate in redox reactions. The phenol group can undergo hydrogen atom transfer (HAT) and electron transfer (ET) reactions, which are crucial for its antioxidant activity . The diethylphosphanyl group enhances the compound’s reactivity by stabilizing the phenoxide ion formed during these reactions .
類似化合物との比較
Phenol: The parent compound, which lacks the diethylphosphanyl group.
2-(Diphenylphosphanyl)phenol: A similar compound with phenyl groups instead of ethyl groups.
2-(Dimethylphosphanyl)phenol: A compound with methyl groups instead of ethyl groups.
Uniqueness: 2-(Diethylphosphanyl)phenol is unique due to the presence of the diethylphosphanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in catalysis and organic synthesis .
特性
CAS番号 |
658707-44-9 |
|---|---|
分子式 |
C10H15OP |
分子量 |
182.20 g/mol |
IUPAC名 |
2-diethylphosphanylphenol |
InChI |
InChI=1S/C10H15OP/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8,11H,3-4H2,1-2H3 |
InChIキー |
COFCFADZNXKXFC-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


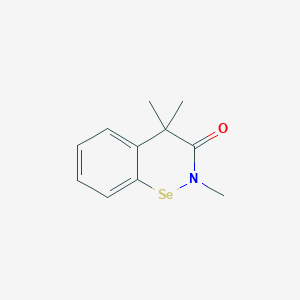
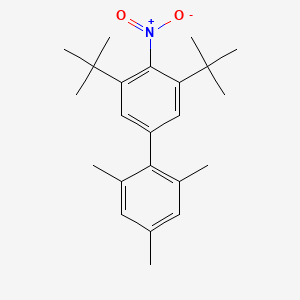

![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
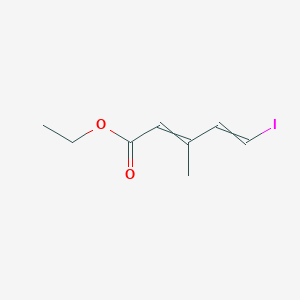

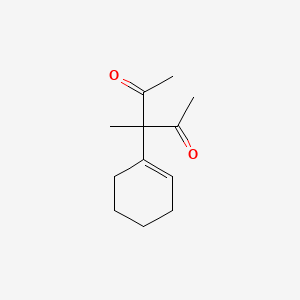
![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
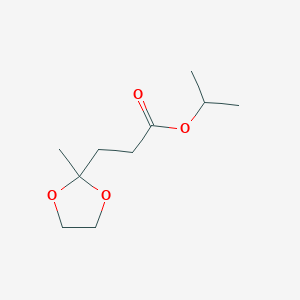
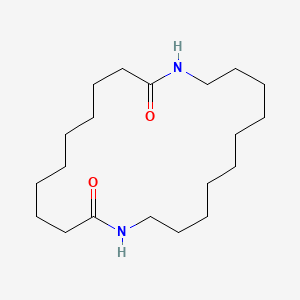
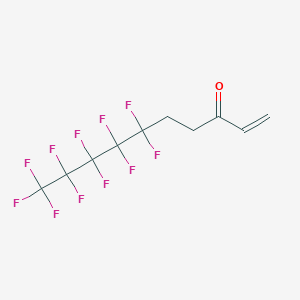
![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
